molecular formula C12H18BNO4 B8187557 (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid

Cat. No.: B8187557
M. Wt: 251.09 g/mol
InChI Key: VCFORZQENAEFIL-UHFFFAOYSA-N
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Description

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a Boc-protected amino group and a methyl group. This unique structure makes it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylphenylboronic acid.

    Protection of Amino Group: The amino group is protected using Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amino group is then coupled with the boronic acid using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in large reactors.

    Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the phenyl ring or other substituents.

    Substitution: Replacement of the Boc-protected amino group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. The Boc-protected amino group provides stability and selectivity in reactions, allowing for precise modifications of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenylboronic Acid: Lacks the Boc-protected amino group, making it less versatile in certain reactions.

    4-Formylphenylboronic Acid: Contains a formyl group instead of a Boc-protected amino group, leading to different reactivity and applications.

    3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid group on the same phenyl ring. This structure provides enhanced stability and reactivity, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-8-7-9(5-6-10(8)13(16)17)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFORZQENAEFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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